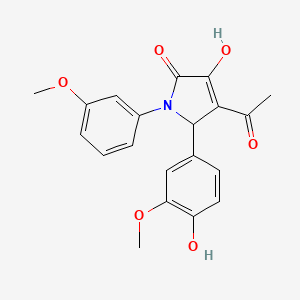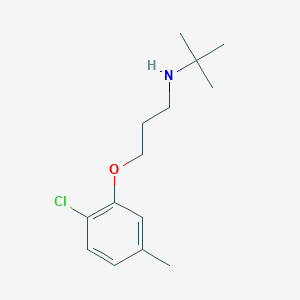
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride, also known as DIOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DIOA belongs to the family of isoquinoline derivatives and has been found to exhibit a variety of biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects.
作用机制
The exact mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride is not fully understood. However, it is believed that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride exerts its effects by modulating the activity of ion channels in the brain and nervous system. Specifically, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in the excitability of neurons, which can help prevent seizures and reduce pain.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to exhibit a variety of biochemical and physiological effects. In addition to its effects on ion channels, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has also been found to modulate the activity of various enzymes and signaling pathways in the body. For example, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This can help reduce inflammation and pain in the body.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride in laboratory experiments is its high potency and specificity. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to exhibit strong and selective effects on ion channels and enzymes, making it a useful tool for studying these targets. However, one limitation of using 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
未来方向
There are several potential future directions for research on 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride. One area of interest is the development of new analogs of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride with improved potency and selectivity. Another area of research is the investigation of the potential use of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride and its effects on various signaling pathways in the body.
合成方法
The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride involves the condensation of 3,4-dihydroisoquinoline with octanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride. The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
科学研究应用
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the main areas of research has been in the treatment of epilepsy, where 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to exhibit potent anticonvulsant effects. In addition, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has also been investigated for its potential use in the treatment of chronic pain, where it has been found to exhibit strong antinociceptive effects. Other areas of research include the treatment of inflammation, anxiety, and depression.
属性
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)octanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-4-5-6-7-12-16(18(20)22)17-15-11-9-8-10-14(15)13-19(2,3)21-17;/h8-11,16H,4-7,12-13H2,1-3H3,(H2,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVCAVRWILIGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)


![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)

![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)